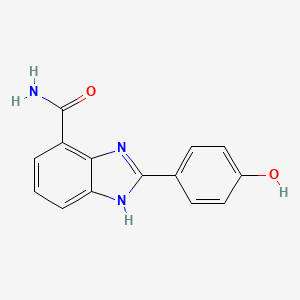

2-(4-ヒドロキシフェニル)-1H-ベンゾイミダゾール-4-カルボキサミド

概要

説明

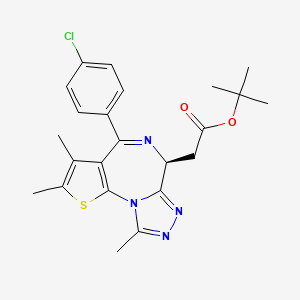

NU1085は、DNA修復に関与する酵素であるポリ(ADP-リボース)ポリメラーゼ(PARP)の強力な阻害剤です。 この化合物は、電離放射線と抗がん剤の細胞毒性を高めるために開発されました 。 テモゾロミドまたはトポテカンとの組み合わせで、肺がん、結腸がん、卵巣がん、乳がんなど、さまざまなヒト腫瘍細胞株で有意な生物学的効果を示しています .

科学的研究の応用

作用機序

NU1085は、DNA鎖切断の修復において重要な役割を果たす酵素であるポリ(ADP-リボース)ポリメラーゼを阻害することによって、その効果を発揮します 。 この酵素を阻害することにより、NU1085はDNA損傷の修復を防ぎ、がん細胞における細胞毒性を高めます。 NU1085の分子標的は、ポリ(ADP-リボース)ポリメラーゼの触媒ドメインであり、ここで酵素に結合してその活性を阻害します .

準備方法

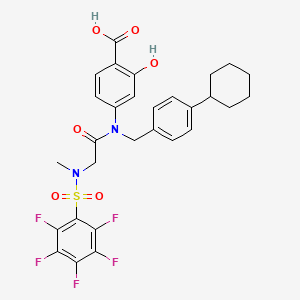

NU1085の合成には、ベンゾイミダゾール-4-カルボキサミドおよび三環式ラクタムインドールの調製が含まれます 。 合成経路には一般的に以下の手順が含まれます。

ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を縮合させることによって合成されます。

置換基の導入: ベンゾイミダゾールコアにさまざまな置換基が導入されて生物活性を高めます。 これは、ニトロ化、還元、アシル化などの反応を伴うことがよくあります。

最終組み立て: 最終化合物はカップリング反応によって組み立てられ、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などの試薬を使用してアミド結合の形成を促進します。

化学反応の分析

NU1085は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

置換: NU1085は、特にベンゾイミダゾールコアで置換反応を起こす可能性があり、置換基を他の官能基で置き換えることができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

類似化合物との比較

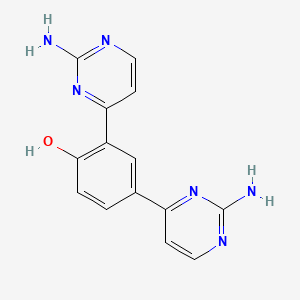

NU1085は、オラパリブ、ルカパリブ、ニラパリブなどの他のポリ(ADP-リボース)ポリメラーゼ阻害剤と比較されます 。 これらのすべての化合物は共通の作用機序を共有していますが、NU1085は構造と効力が独自です。 他の阻害剤と比べて阻害定数(Ki)が低く、低濃度でも効果的です .

類似化合物

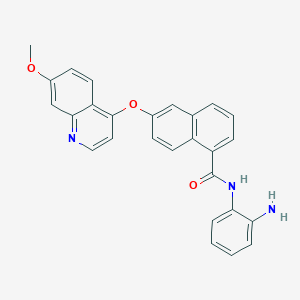

オラパリブ: がん治療に使用される別の強力なポリ(ADP-リボース)ポリメラーゼ阻害剤。

ルカパリブ: 卵巣がん治療に適用されるポリ(ADP-リボース)ポリメラーゼ阻害剤。

ニラパリブ: 特定の種類の乳がんおよび卵巣がんの治療に使用されます。

NU1085は、独自の化学構造と高い効力により際立っており、研究と治療の両方の用途において貴重な化合物となっています .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUGHMOSYJCJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431617 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-83-4 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of NU1085 and how does it impact tumor cells?

A1: NU1085 acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor. [, , ] PARP, particularly the PARP-1 isoform, plays a crucial role in repairing DNA single-strand breaks (SSBs). By inhibiting PARP, NU1085 hinders the DNA repair mechanism in tumor cells. [] This inhibition becomes particularly significant in cancer cells already deficient in other DNA repair pathways, leading to a concept called "synthetic lethality," where the combination of PARP inhibition and existing DNA repair deficiencies leads to cell death. []

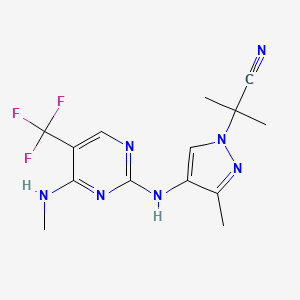

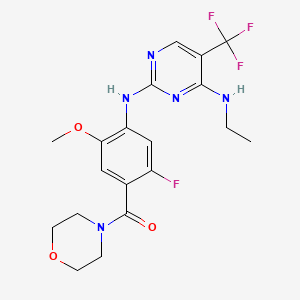

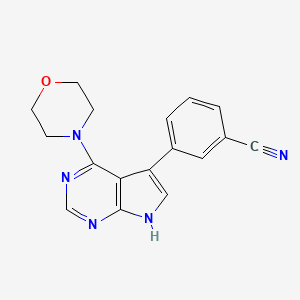

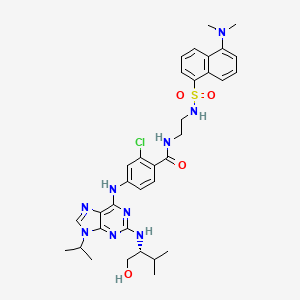

Q2: How does the structure of NU1085 relate to its potency as a PARP inhibitor? What modifications have been explored?

A2: Research indicates that 2-aryl-1H-benzimidazole-4-carboxamides, particularly those with substituents on the 2-phenyl ring, demonstrate strong PARP inhibitory activity. [] NU1085, a prime example of this structure, exhibits a Ki of 6 nM for PARP inhibition. [, ] Studies exploring the crystal structure of similar inhibitors complexed with PARP have revealed key hydrogen bonding and hydrophobic interactions crucial for their activity. [] Modifications at the 4'-position of the phenyl ring with lipophilic groups have been shown to further enhance PARP inhibitory activity. []

Q3: How effective is NU1085 in potentiating the effects of existing chemotherapeutic agents?

A3: Studies have demonstrated that NU1085 effectively enhances the cytotoxicity of both temozolomide (TM) and topotecan (TP) against cancer cells in vitro. [] Specifically, against A2780 cells, NU1085 amplified the cytotoxicity of temozolomide and topotecan by 2.8-fold and 2.9-fold, respectively. [] These findings highlight its potential as a resistance-modifying agent when used in combination with existing chemotherapy regimens.

Q4: What are the current limitations in our understanding of NU1085?

A4: While in vitro studies provide promising results, a comprehensive understanding of NU1085's pharmacokinetics, pharmacodynamics, and potential long-term effects requires further in vivo and clinical investigations. [, ] Research exploring its potential toxicity, optimal dosage, drug delivery strategies, and resistance mechanisms is ongoing. Additionally, while structural modifications have been explored to enhance potency, further research is needed to fully elucidate the structure-activity relationship and optimize its efficacy and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)